molecular formula C17H26BrNO B14172705 4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine CAS No. 89062-13-5

4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine

Cat. No.: B14172705
CAS No.: 89062-13-5
M. Wt: 340.3 g/mol
InChI Key: CNSBSLYBGAQQHB-UHFFFAOYSA-N
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Description

4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine is a synthetic organic compound that features a brominated indene moiety linked to a diethylbutanamine chain via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst.

    Substitution: NaOH or KCN in aqueous or alcoholic medium.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: De-brominated indene derivatives.

    Substitution: Hydroxy or cyano derivatives.

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets. The brominated indene moiety can interact with various receptors or enzymes, modulating their activity. The diethylbutanamine chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine is unique due to its combination of a brominated indene moiety and a diethylbutanamine chain linked via an ether bond. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

89062-13-5

Molecular Formula

C17H26BrNO

Molecular Weight

340.3 g/mol

IUPAC Name

4-[(2-bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine

InChI

InChI=1S/C17H26BrNO/c1-3-19(4-2)11-7-8-12-20-17-15-10-6-5-9-14(15)13-16(17)18/h5-6,9-10,16-17H,3-4,7-8,11-13H2,1-2H3

InChI Key

CNSBSLYBGAQQHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCOC1C(CC2=CC=CC=C12)Br

Origin of Product

United States

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